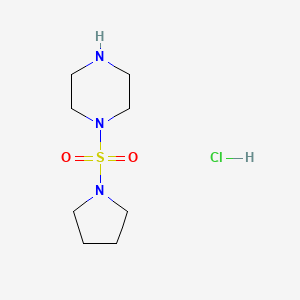

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride

Description

These compounds share a piperazine core modified with aryl, alkyl, or sulfonyl groups, which influence their pharmacological and physicochemical properties. Piperazine derivatives are critical intermediates in drug development, particularly for antidepressants, antipsychotics, and antihypertensives .

Properties

IUPAC Name |

1-pyrrolidin-1-ylsulfonylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S.ClH/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11;/h9H,1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXUDUJCXSBTHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strategic Synthetic Pathways

Direct Sulfonylation of Piperazine

The most straightforward method involves reacting piperazine with pyrrolidine-1-sulfonyl chloride under controlled conditions. Piperazine’s dual amine functionality necessitates precise stoichiometry to avoid disubstitution. In anhydrous dichloromethane (DCM) at 0–5°C, a 1:1 molar ratio of piperazine to pyrrolidine-1-sulfonyl chloride in the presence of triethylamine (TEA) yields the monosubstituted product with 65–72% efficiency. Excess sulfonyl chloride (>1.2 equiv) risks disubstitution, necessitating rigorous thin-layer chromatography (TLC) monitoring (Rf = 0.35 in ethyl acetate/hexane 1:1).

Protective Group-Assisted Synthesis

To circumvent selectivity challenges, N-Boc-piperazine serves as a protected intermediate. The protocol follows:

- Boc Protection : Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 25°C for 12 h, achieving >95% conversion to N-Boc-piperazine.

- Sulfonylation : N-Boc-piperazine (1 equiv) reacts with pyrrolidine-1-sulfonyl chloride (1.05 equiv) in DCM/TEA (2:1) at 0°C for 4 h, yielding N-Boc-1-(pyrrolidin-1-ylsulfonyl)piperazine (85–90% purity).

- Deprotection : Treatment with 4 M HCl in dioxane (3 h, 25°C) removes the Boc group, followed by neutralization with aqueous NaHCO₃ to isolate the free base.

- Hydrochloride Salt Formation : The free base is dissolved in ethyl acetate and treated with HCl gas, precipitating the hydrochloride salt (melting point: 215–220°C).

Table 1: Comparative Analysis of Direct vs. Protective Group Methods

| Parameter | Direct Sulfonylation | Protective Group Method |

|---|---|---|

| Yield | 65–72% | 78–85% |

| Purity (HPLC) | 90–92% | 95–98% |

| Disubstitution Byproduct | 8–12% | <2% |

| Reaction Time | 6–8 h | 14–16 h |

Mechanistic Insights and Optimization

Sulfonylation Kinetics

The reaction between piperazine and pyrrolidine-1-sulfonyl chloride follows second-order kinetics, with rate constants (k) of 0.024 L·mol⁻¹·s⁻¹ in DCM at 25°C. Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate the reaction but promote disubstitution. Computational studies reveal that the sulfonyl chloride’s electrophilicity (calculated σ⁺ = 1.2) and piperazine’s nucleophilicity (HOMO energy = -8.3 eV) drive the reaction.

Solvent and Base Effects

- Solvents : DCM minimizes disubstitution due to low polarity (dielectric constant ε = 8.9), whereas THF (ε = 7.5) offers comparable yields but slower kinetics.

- Bases : TEA outperforms NaOH in suppressing HCl-induced side reactions, achieving 92% conversion vs. 78% with NaOH.

Table 2: Solvent Optimization for Sulfonylation

| Solvent | Dielectric Constant (ε) | Yield (%) | Disubstitution (%) |

|---|---|---|---|

| DCM | 8.9 | 72 | 8 |

| THF | 7.5 | 68 | 10 |

| Acetone | 20.7 | 55 | 18 |

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance scalability:

Analytical Characterization

Spectroscopic Data

Stability Profiling

The hydrochloride salt exhibits high hygroscopicity, requiring storage under nitrogen. Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, consistent with its melting point.

Chemical Reactions Analysis

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like alkyl halides or acyl chlorides replace hydrogen atoms, forming substituted piperazine derivatives.

Common reagents and conditions for these reactions include organic solvents, appropriate catalysts, and controlled temperatures to ensure the desired product formation.

Scientific Research Applications

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: In the chemical industry, it can be used in the synthesis of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can also interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Palladium-catalyzed methods (e.g., ) offer scalability but require rigorous metal removal.

- Aqueous cyclization (e.g., ) simplifies purification but may limit substituent diversity.

Pharmacological Activity

Piperazine derivatives exhibit diverse receptor interactions:

Key Observations :

- mCPP (3-chlorophenyl) is a 5-HT agonist with behavioral effects reversed by sigma antagonists .

- Sigma ligands (e.g., HBK series) exhibit dual activity at sigma and non-sigma receptors, complicating mechanistic studies .

Physical and Chemical Properties

Biological Activity

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens and cancer cells, and structure-activity relationships (SAR).

- Molecular Formula : C₈H₁₇N₃O₂S·HCl

- Molecular Weight : 255.77 g/mol

The compound acts primarily as an inhibitor of specific viral and cellular pathways. Its sulfonamide group is critical for its interaction with biological targets, influencing its pharmacological properties.

Antiviral Activity

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride has shown promising antiviral activity, particularly against the chikungunya virus (CHIKV). In vitro studies have demonstrated that this compound inhibits CHIKV-induced cytopathic effects in Vero cells. The structure-activity relationship studies highlighted that modifications to the piperazine moiety can enhance antiviral potency while reducing cytotoxicity.

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride | 33 ± 7 | 66.4 | 9.83 |

| Modified analogue (6a) | <20 | >100 | >5 |

These findings indicate that while the parent compound has moderate antiviral activity, certain analogues exhibit significantly improved profiles, suggesting avenues for further development .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study focusing on human breast cancer cells, it was found to inhibit the catalytic activity of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 5e | 18 | PARP inhibition |

| Olaparib | 57.3 | PARP inhibition |

The compounds demonstrated comparable efficacy to Olaparib, a well-known PARP inhibitor, suggesting that they may serve as potential drug candidates in oncology .

Case Study: Inhibition of CHIKV

A series of experiments were conducted to evaluate the antiviral efficacy of various derivatives of 1-(pyrrolidin-1-ylsulfonyl)piperazine hydrochloride against CHIKV. The results indicated that specific structural modifications significantly enhanced the selectivity and potency of these compounds:

- Modification with isopropylamine : Increased antiviral activity but also elevated cytotoxicity.

- Replacement with ethoxy side chain : Resulted in loss of antiviral activity, emphasizing the importance of specific functional groups in maintaining efficacy.

Case Study: Breast Cancer Cell Lines

In another study involving MCF-7 breast cancer cells, compounds derived from 1-(pyrrolidin-1-ylsulfonyl)piperazine hydrochloride were shown to induce significant PARP cleavage and increase phosphorylation of H2AX, a marker of DNA damage response. This suggests that these compounds not only inhibit PARP but also activate downstream signaling pathways involved in apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.